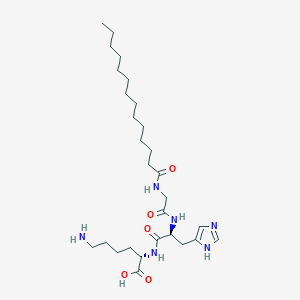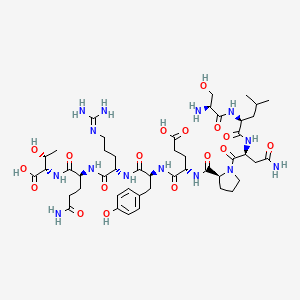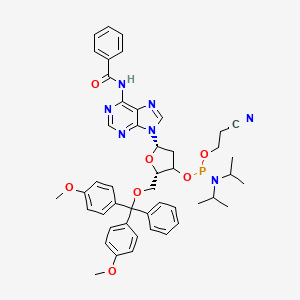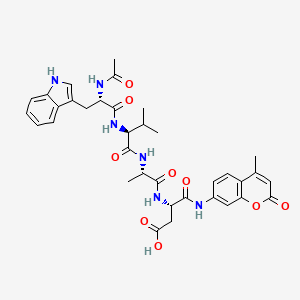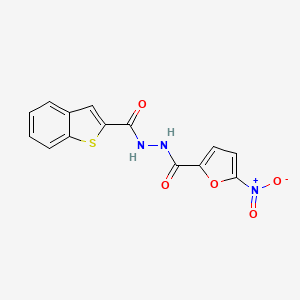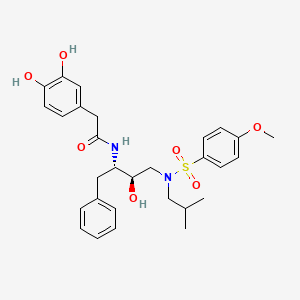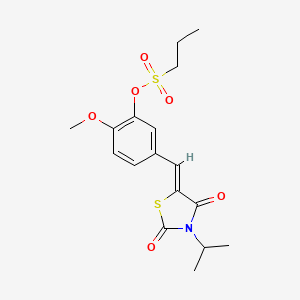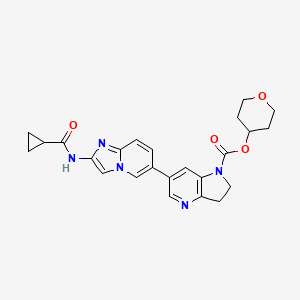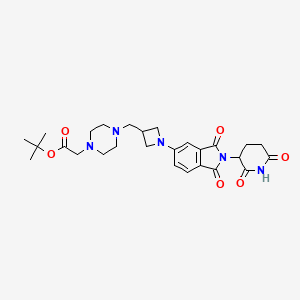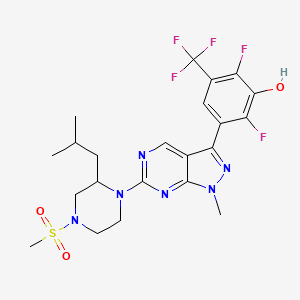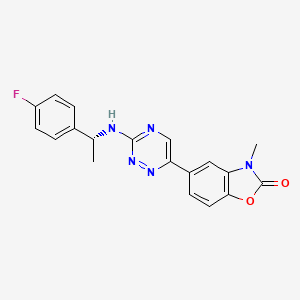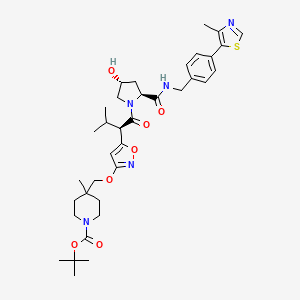
E3 Ligase Ligand-linker Conjugate 61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 61 is a compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which harnesses the cellular ubiquitin-proteasome system to selectively degrade proteins of interest. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects it to a target protein ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 61 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a linker. The synthetic route typically includes:
Linker Attachment: The linker is attached to the E3 ligase ligand using reagents like primary amines and DIPEA in DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Coupling Reactions: Forming bonds between the ligands and the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Amines: For linker attachment.
DIPEA (N,N-Diisopropylethylamine): As a base in coupling reactions.
DMF (Dimethylformamide): As a solvent in high-temperature reactions.
Major Products Formed
The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 61 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new PROTAC molecules for targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets.
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 61 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases such as von Hippel-Lindau (VHL) .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 61 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:
CRBN-based PROTACs: Utilizing cereblon as the E3 ligase.
MDM2-based PROTACs: Targeting the mouse double minute 2 homolog E3 ligase.
IAP-based PROTACs: Using inhibitors of apoptosis proteins as the E3 ligase.
These compounds differ in their E3 ligase ligands and the specific proteins they target for degradation, highlighting the versatility and specificity of this compound in targeted protein degradation .
特性
分子式 |
C36H49N5O7S |
|---|---|
分子量 |
695.9 g/mol |
IUPAC名 |
tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1 |
InChIキー |
XLNQNKYTZOQOSM-HRHHFINDSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



